

Comparative Docking Performance of Pyrazolo[3,4-d]pyrimidine Inhibitors

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Compound of Interest

Compound Name: 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1338031

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The following table summarizes the quantitative data from several comparative docking studies. It includes docking scores, binding energies, and experimentally determined inhibitory concentrations (IC₅₀) to provide a multifaceted view of inhibitor potency and binding efficiency.

Target Protein	Compound	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	IC50 (μM)	Key Interacting Residues	Reference
CDK2	Compound 14	-	-	0.057	Leu83	[5]
CDK2	Compound 13	-	-	0.081	Leu83	[5]
CDK2	Compound 15	-	-	0.119	Leu83	[5]
CDK2	Roscovitine (Reference)	-	-	-	Leu83	[5]
EGFR	Compound (Z1)	-7.31	-	-	Arg38, Arg104, Glu46	[8]
EGFR	Compound (Z2)	-8.01	-	-	Arg38, Gln10, Glu46	[8]
VEGFR-2	Compound (Z1)	-7.01	-	-	Asp13, Glu15, Lys17	[8]
VEGFR-2	Compound (Z2)	-7.94	-	-	Asp13, Glu15, Lys17	[8]
EGFR	Compound 16	-	-	-	Met793	[9]
Src Kinase	Compound 23	-	-	-	Key residues in ATP binding site	[6]

TRAP1 Kinase	Compound 42	-11.265	-	-	ASP 594, CYS 532, PHE 583, SER 536	[10]
TRAP1 Kinase	Compound 46	-10.532	-	-	ASP 594, CYS 532, PHE 583, SER 536	[10]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for the molecular docking of pyrazolo[3,4-d]pyrimidine inhibitors, synthesized from methodologies reported in multiple studies.

1. Protein and Ligand Preparation:

- **Protein Structure Retrieval:** The three-dimensional crystal structures of the target kinases (e.g., CDK2, EGFR, VEGFR-2) are obtained from the Protein Data Bank (PDB).[6][8]
- **Protein Preparation:** The protein structures are prepared for docking by removing all water molecules, co-crystallized ligands, and cofactors.[8] This step is crucial for ensuring that the binding site is accessible to the new ligands.
- **Ligand Preparation:** The 2D structures of the pyrazolo[3,4-d]pyrimidine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields to obtain stable conformations.

2. Molecular Docking Simulation:

- **Software:** Docking studies are typically performed using software such as Discovery Studio (C-Docker protocol) or MOE (Molecular Operating Environment).[5][8]
- **Binding Site Definition:** The active site for docking is defined based on the co-crystallized ligand in the original PDB file or through literature precedents identifying key catalytic residues.

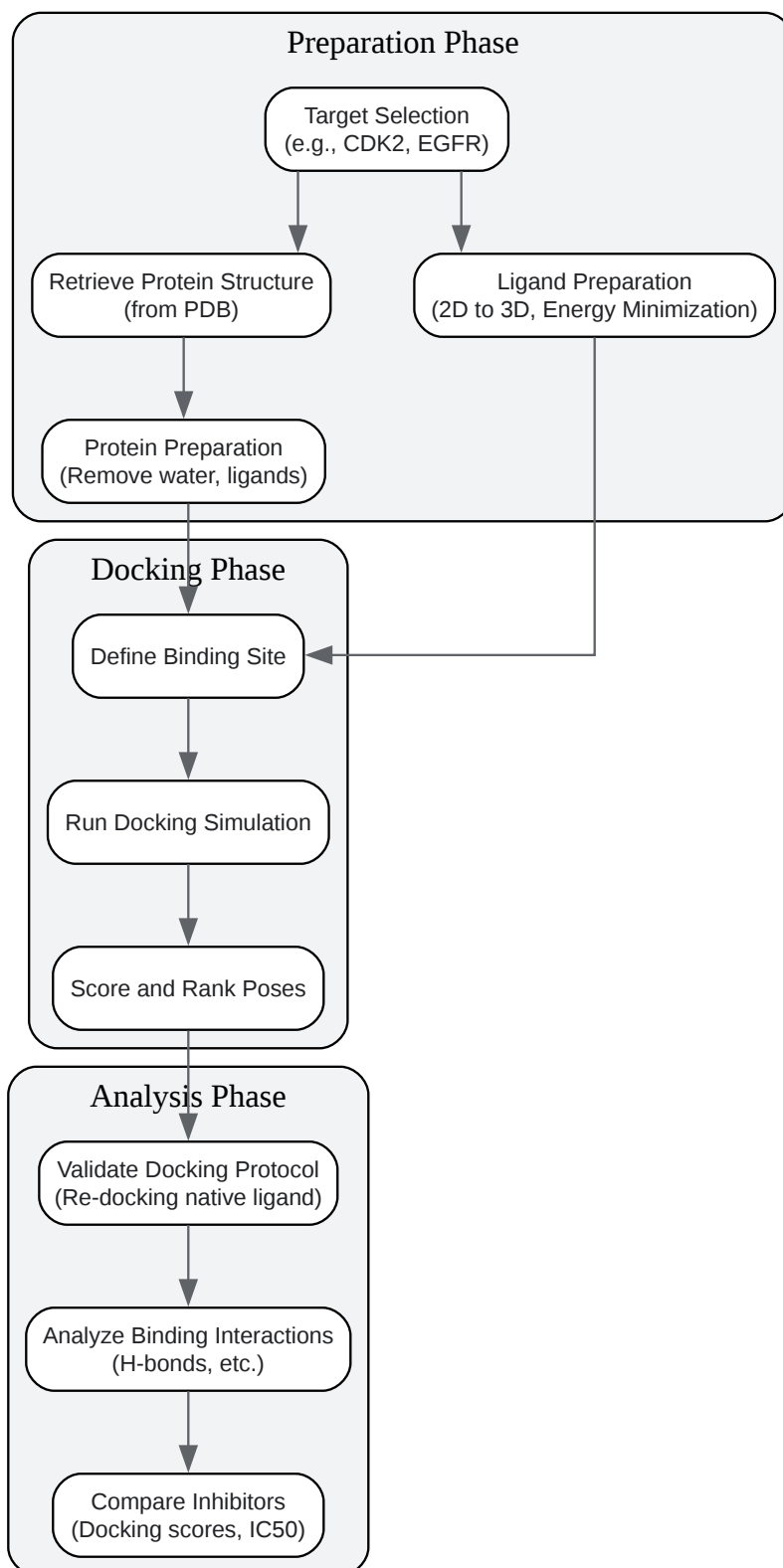
- **Docking Algorithm:** The chosen docking algorithm is used to place the prepared ligands into the defined binding site of the protein. The algorithm samples a wide range of conformations and orientations of the ligand within the binding pocket.
- **Scoring and Ranking:** The resulting poses are scored and ranked based on functions that estimate the binding affinity (e.g., docking score, binding energy).^[11] The pose with the most favorable score is typically selected for further analysis.

3. Validation and Analysis:

- **Docking Validation:** The reliability of the docking protocol is often validated by re-docking the native co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) value (typically $< 2.0 \text{ \AA}$) between the re-docked pose and the original crystal structure pose indicates a reliable docking setup.^{[5][6]}
- **Interaction Analysis:** The best-docked poses of the pyrazolo[3,4-d]pyrimidine inhibitors are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the target protein.^{[5][9]}

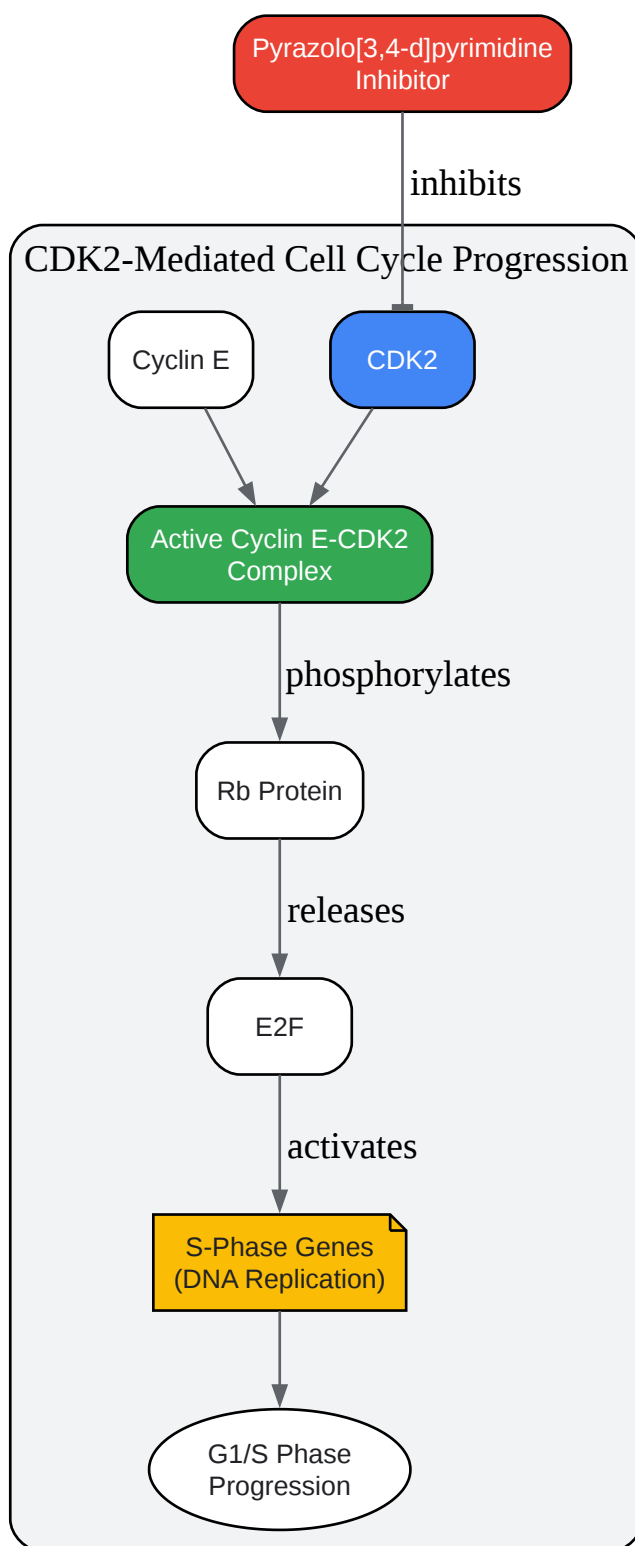
Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow for a comparative docking study and a key signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors.



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Caption: Experimental workflow for comparative molecular docking studies.



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Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[3,4-d]pyrimidines.

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